molecular formula C17H13N3O2S3 B2458616 4-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 361173-05-9

4-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

Cat. No. B2458616
M. Wt: 387.49
InChI Key: SWIXOVKVVLBDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones, which share a similar structure with the compound , has been reported. These compounds were designed, synthesized, and evaluated as anticancer agents . A classical method for the synthesis of heterocyclic moiety based on thiazolo[4,5-d]thiazole involves the Jacobsen cyclization of thioamide .


Molecular Structure Analysis

The presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties in the compound suggests a potential role in targeting enzymes or receptors involved in cellular processes.


Chemical Reactions Analysis

The compound’s structure suggests that it could be involved in various chemical reactions. For instance, thiazolo[4,5-d]pyrimidin-7(6H)-ones were found to demonstrate potent cytotoxicity and topoisomerase I inhibitory activity .

Scientific Research Applications

Synthesis and Medicinal Applications

Synthesis of Novel Heterocyclic Compounds

Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been synthesized from visnaginone and khellinone derivatives, demonstrating potential as anti-inflammatory and analgesic agents. These compounds were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, showing significant promise in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antihyperglycemic Agents

A series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives were prepared, leading to the identification of a candidate drug for the treatment of diabetes mellitus, highlighting the role of thiazole derivatives in addressing metabolic diseases (Nomura et al., 1999).

Organic Synthesis and Chemical Properties

Preparation of Substituted Thiadiazolo and Triazinones

The synthesis of substituted 4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles from benzoyl isothiocyanates and methoxycarbonyl isothiocyanate demonstrates the versatility of thiazole compounds in organic synthesis (Coppo & Fawzi, 1997).

properties

IUPAC Name

4-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S3/c1-22-10-5-3-9(4-6-10)15(21)20-16-18-11-7-8-12-14(13(11)24-16)25-17(19-12)23-2/h3-8H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIXOVKVVLBDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

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